(S)-3-Azaspiro[5.5]undecan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Azaspiro[55]undecan-8-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-Azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.5]undecan-1-amine
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 3-Oxaspiro[5.5]undecan-9-amine
Uniqueness
(S)-3-Azaspiro[55]undecan-8-amine stands out due to its specific spirocyclic structure and the presence of an amine group, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(10S)-3-azaspiro[5.5]undecan-10-amine |
InChI |
InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m0/s1 |
InChI Key |
LZSHVUBAEDZSNM-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CC2(C1)CCNCC2)N |
Canonical SMILES |
C1CC(CC2(C1)CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.